1-Bromo-2-chloro-5-fluoro-3-nitrobenzene
Overview
Description
1-Bromo-2-chloro-5-fluoro-3-nitrobenzene is a chemical compound with the molecular formula C6H2BrClFNO2 . It is also known by other names such as 3-BROMO-5-CHLORO-2-FLUORONITROBENZENE and MFCD28143933 . The molecular weight of this compound is 254.44 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 1-bromo-5-chloro-2-fluoro-3-nitrobenzene . The InChI code is 1S/C6H2BrClFNO2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H . The Canonical SMILES representation is C1=C(C=C(C(=C1N+[O-])F)Br)Cl .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 254.44 g/mol . The compound has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a topological polar surface area of 45.8 Ų .
Scientific Research Applications
Crystallography and Computational Studies
1-Bromo-2-chloro-5-fluoro-3-nitrobenzene has been examined in the context of crystallography. Anisotropic displacement parameters for related compounds were calculated and verified through X-ray diffraction experiments, highlighting the compound's utility in crystallographic studies and computational chemistry (Mroz, Wang, Englert, & Dronskowski, 2020).
Synthesis and Characterization
The compound has been a subject of interest in synthetic chemistry. For instance, the synthesis of related nitrobenzene compounds with different halogen configurations has been explored, providing insights into chemical synthesis techniques and characterization of such compounds (Sweeney, McArdle, & Aldabbagh, 2018).
Hydrogenation Studies
Hydrogenation research involving related compounds, such as 3-Chloro-4-fluoroaniline synthesized from nitrobenzene derivatives, has been conducted. This research provides valuable information on catalytic activity, selectivity, and factors influencing hydrogenation, relevant for chemical engineering and material science applications (Wen-xia, 2014).
Photofragment Spectroscopy
The compound and its derivatives have been studied using photofragment translational spectroscopy. Such studies are critical in understanding the photodissociation mechanisms and the effects of halogen substitution in these compounds (Gu, Wang, Huang, Han, He, & Lou, 2001).
Fluorimetric Analysis
In analytical chemistry, derivatives of nitrobenzene, including fluorine-substituted compounds, have been used in fluorimetric determinations of secondary amino acids. This application is significant in biochemistry and pharmaceutical research for detecting and quantifying specific compounds (Imai & Watanabe, 1981).
Electrosynthesis
Electrochemical studies involving related halogenated nitrobenzenes have provided insights into electrosynthetic routes and mechanisms. Such research contributes to the development of new synthetic methods in organic chemistry (Du & Peters, 2010).
Safety and Hazards
The safety and hazards associated with 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene are indicated by several hazard statements: H302, H312, H315, H319, H332, H335 . These suggest that the compound may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
As a benzene derivative, it may interact with various biological molecules, including proteins and dna, through electrophilic aromatic substitution reactions .
Mode of Action
The mode of action of 1-Bromo-2-chloro-5-fluoro-3-nitrobenzene is likely to involve electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then react further, leading to the substitution of a hydrogen atom on the benzene ring with the electrophile .
Biochemical Pathways
For instance, they can undergo reactions at the benzylic position, which involve the formation of free radicals .
Pharmacokinetics
The compound’s physical properties, such as its predicted boiling point of 2783±350 °C and density of 1904±006 g/cm3 , may influence its pharmacokinetic behavior.
Result of Action
As a benzene derivative, it could potentially cause cellular damage through the formation of free radicals .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of this compound . For instance, its storage temperature is recommended to be at room temperature , suggesting that extreme temperatures might affect its stability.
Properties
IUPAC Name |
1-bromo-2-chloro-5-fluoro-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCBAUIHTCOYPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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